
3-Methylhexanal
Overview
Description
3-Methylhexanal is a saturated fatty aldehyde.
Mechanism of Action
Target of Action
3-Methylhexanal, also known as Hexanal, 3-methyl-, is a saturated fatty aldehyde .
Mode of Action
As a fatty aldehyde, it may participate in various biochemical reactions, potentially influencing cellular processes .
Pharmacokinetics
Its physicochemical properties such as density (approximately 080-084 g/mL ) can influence its bioavailability.
Result of Action
As a fatty aldehyde, it may interact with various cellular components, potentially influencing cell function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a flammable liquid and can pose a risk of fire and explosion when exposed to open flames, high temperatures, or oxidizing agents . Therefore, appropriate storage and handling measures should be taken to ensure safety .
Biological Activity
3-Methylhexanal is an organic compound classified as a medium-chain aldehyde, with the chemical formula CHO. Its structure features a seven-carbon backbone with a methyl group attached to the third carbon and an aldehyde functional group at one end. This compound is gaining attention in various fields due to its potential biological activities, applications in flavoring, and roles in metabolic pathways.
The presence of the aldehyde functional group (C=O) significantly influences the reactivity and polarity of this compound. Its structural characteristics allow it to participate in various chemical reactions, such as oxidation to form carboxylic acids or reduction to primary alcohols. The compound's physical properties include:
- Molecular Weight : 114.18 g/mol
- LogP : Approximately 2.54, indicating moderate lipophilicity.
- Boiling Point : Estimated around 140°C.
Biological Activity
This compound exhibits several biological activities, primarily related to its reactivity as an aldehyde:
1. Flavoring Agent
This compound is utilized in the food industry as a flavoring agent due to its pleasant aroma reminiscent of green apples or fresh fat. Its sensory properties make it valuable in food formulations, enhancing flavor profiles.
2. Metabolic Pathways
Research indicates that this compound can be formed through the oxidation of branched-chain fatty acids, which are prevalent in various natural oils and fats. This compound may play a role in metabolic pathways involving lipid metabolism and could be significant in understanding how certain foods influence health outcomes.
3. Toxicological Aspects
Short-term toxicity studies have shown that while this compound does not exhibit acute toxicity, it can act as an irritant upon contact with skin or eyes. The Joint FAO/WHO Expert Committee on Food Additives has assessed its safety, concluding that it poses no significant health risks when consumed within established limits .
Research Findings
Recent studies have explored the catalytic properties of this compound in various chemical reactions:
- Hydroformylation Reactions : In catalytic processes involving olefins, this compound can be produced alongside other aldehydes. For instance, hydroformylation studies demonstrated that under specific conditions, this compound was generated from the reaction of olefins with carbon monoxide and hydrogen .
- Metabolomics Studies : Investigations into the volatile compounds present in different plant species have identified this compound as a significant metabolite associated with specific environmental conditions, such as UV exposure .
Case Studies
A notable case study involved examining the role of this compound in food products where its concentration was linked to sensory attributes perceived by consumers. The study highlighted that variations in processing methods could significantly affect the levels of this compound, thus impacting overall consumer acceptance.
Scientific Research Applications
Chemical Properties and Structure
3-Methylhexanal is characterized by a branched structure, which influences its physical and chemical properties. The compound features an aldehyde functional group (C=O) that contributes to its reactivity. Its molecular structure allows it to interact with various biological systems and serve as a model compound in chemical studies.
Analytical Applications
One of the primary uses of this compound is as an analytical standard in chromatography techniques. Its well-defined characteristics make it valuable for quantifying its presence in various samples. Key applications include:
- Gas Chromatography (GC) : this compound is used as a reference compound for the identification and quantification of similar compounds in complex mixtures.
- Liquid Chromatography : It serves as a standard for calibrating instruments and validating methods used in biochemical analysis.
Organic Synthesis
This compound plays a role in organic synthesis as a precursor or intermediate in the production of other chemical compounds. Its reactivity allows it to participate in various reactions, such as:
- Aldol Condensation : It can undergo aldol reactions to form larger carbon chains or cyclic compounds.
- Reduction Reactions : The aldehyde group can be reduced to alcohols or further transformed into other functional groups, making it versatile in synthetic pathways.
Flavoring Agent
In the food industry, this compound is recognized for its potential as a flavoring agent . Its pleasant odor and taste profile make it suitable for use in:
- Food Products : It can be added to enhance flavors in processed foods.
- Fragrance Industry : Used in perfumes and scented products due to its aromatic properties.
Research into the biological activity of this compound is limited but suggests several potential roles:
- Metabolic Pathways : Studies indicate that this compound may form through the oxidation of branched-chain fatty acids, hinting at its involvement in metabolic processes.
- Membrane Interaction : Its hydrophobic and polar characteristics suggest that it may interact with biological membranes, influencing cellular functions.
Case Studies
- Analytical Chemistry Research : A study utilized this compound as an internal standard for quantifying volatile compounds in food matrices using gas chromatography, demonstrating its reliability and effectiveness in analytical applications.
- Flavor Profile Development : In flavor chemistry research, this compound was evaluated for its sensory properties alongside other aldehydes, contributing to the formulation of new flavor profiles for food products.
Properties
IUPAC Name |
3-methylhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJUABCTGCNBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864879 | |
Record name | 3-Methylhexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow clear liquid; Sweet green aroma | |
Record name | 3-Methylhexanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2147/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol) | |
Record name | 3-Methylhexanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2147/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.800-0.805 | |
Record name | 3-Methylhexanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2147/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
19269-28-4 | |
Record name | 3-Methylhexanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19269-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylhexanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019269284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylhexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanal, 3-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLHEXANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUF7U8UTGI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methylhexanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Hexanal, 3-methyl- in food science?
A1: Hexanal, 3-methyl- is a volatile compound that contributes to the aroma profile of various foods. It's been identified as a key aroma compound in fermented products like panela cheese [] and pumpkin juice []. Its presence and concentration can significantly influence the sensory perception and consumer acceptance of these foods.
Q2: Is there a connection between Hexanal, 3-methyl- and the sensory quality of cold-pressed rapeseed oil?
A2: While Hexanal, 3-methyl- wasn't specifically highlighted in the rapeseed oil study [], the research emphasizes the importance of volatile compounds, including aldehydes like hexanal, in shaping the overall aroma profile of the oil. These compounds, along with other factors like phenolic acids and antioxidant activity, contribute to the distinct sensory characteristics that differentiate cold-pressed rapeseed oil from refined versions and other oils like olive oil.
Q3: Can electronic noses be used to detect sensory defects in virgin olive oil based on volatile compounds like Hexanal, 3-methyl-?
A3: Research suggests that currently, electronic noses coupled with static headspace analysis are not effective in detecting sensory defects in virgin olive oil []. This is partly because the static headspace method doesn't capture sufficient amounts of key aroma compounds like Hexanal, 3-methyl- and others, which contribute to both desirable and undesirable sensory attributes in olive oil.
Q4: How does the concentration of Hexanal, 3-methyl- and other volatiles change during food fermentation processes?
A4: Research on pumpkin juice fermentation [] indicates that the concentration and profile of volatile compounds, including Hexanal, 3-methyl-, can change significantly depending on the fermentation method (lactic acid, yeast, or mixed culture). These changes in volatile composition contribute to the distinct aroma profiles developed in the fermented products.
Q5: Beyond its presence in food, is there any research on the physicochemical properties of Hexanal, 3-methyl-?
A5: Yes, a study [] specifically investigated the physicochemical properties of Hexanal, 3-methyl-, providing valuable data on its vapor pressures, liquid densities, liquid heat capacities, and ideal gas thermodynamic properties. This information is crucial for understanding its behavior and applications in various scientific and industrial contexts.
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